6-(4-benzylpiperazin-1-yl)-7H-purine
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Overview
Description
6-(4-benzylpiperazin-1-yl)-7H-purine is a synthetic compound that belongs to the class of purine derivatives. Purine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure, which combines a purine moiety with a benzylpiperazine group, potentially enhancing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperazin-1-yl)-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and benzylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions.
Catalysts and Reagents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperazin-1-yl)-7H-purine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the purine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine N-oxides, while reduction can lead to the formation of reduced purine derivatives.
Scientific Research Applications
6-(4-benzylpiperazin-1-yl)-7H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperazin-1-yl)-7H-purine involves its interaction with specific molecular targets. The benzylpiperazine group enhances its ability to bind to biological receptors, potentially inhibiting or activating various pathways. For example, it may inhibit enzymes involved in DNA replication, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
Uniqueness
6-(4-benzylpiperazin-1-yl)-7H-purine is unique due to its purine core combined with a benzylpiperazine group, which may enhance its biological activity compared to other similar compounds. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-2-4-13(5-3-1)10-21-6-8-22(9-7-21)16-14-15(18-11-17-14)19-12-20-16/h1-5,11-12H,6-10H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIDDZWAAFMKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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